molecular formula C12H16N2O2 B13908084 benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

Cat. No.: B13908084
M. Wt: 220.27 g/mol
InChI Key: PPUBHDIIKVQLMJ-LLVKDONJSA-N
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Description

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and azetidine-2-carboxylic acid.

    Protection of Amino Group: The amino group of benzylamine is protected using a suitable protecting group, such as a carbamate.

    Formation of Azetidine Ring: The protected benzylamine is then reacted with azetidine-2-carboxylic acid under appropriate conditions to form the azetidine ring.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of an aminomethyl group.

    Benzyl 3-(aminomethyl)azetidine-1-carboxylate: This is a positional isomer with the aminomethyl group at a different position on the azetidine ring.

Uniqueness

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2R) configuration and aminomethyl group make it particularly valuable in certain synthetic and medicinal applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1

InChI Key

PPUBHDIIKVQLMJ-LLVKDONJSA-N

Isomeric SMILES

C1CN([C@H]1CN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C1CN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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